molecular formula C12H10ClNO2 B1427581 [6-(4-Chlorophenoxy)pyridin-3-yl]methanol CAS No. 1160430-78-3

[6-(4-Chlorophenoxy)pyridin-3-yl]methanol

Cat. No.: B1427581
CAS No.: 1160430-78-3
M. Wt: 235.66 g/mol
InChI Key: OYZUUNVPQAVBJW-UHFFFAOYSA-N
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Description

[6-(4-Chlorophenoxy)pyridin-3-yl]methanol: is an organic compound with the molecular formula C({12})H({10})ClNO(_{2}) It is characterized by a pyridine ring substituted with a chlorophenoxy group and a methanol group

Scientific Research Applications

Chemistry: [6-(4-Chlorophenoxy)pyridin-3-yl]methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various industrial applications, including coatings and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol typically involves the reaction of 4-chlorophenol with 3-hydroxypyridine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:

[ \text{4-Chlorophenol} + \text{3-Hydroxypyridine} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: [6-(4-Chlorophenoxy)pyridin-3-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can reduce it to the corresponding alcohol.

Substitution: The chlorophenoxy group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3))

    Reduction: Lithium aluminum hydride (LiAlH(_4))

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Mechanism of Action

The mechanism of action of [6-(4-Chlorophenoxy)pyridin-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • [6-(4-Bromophenoxy)pyridin-3-yl]methanol
  • [6-(4-Methylphenoxy)pyridin-3-yl]methanol
  • [6-(4-Fluorophenoxy)pyridin-3-yl]methanol

Comparison: Compared to its analogs, [6-(4-Chlorophenoxy)pyridin-3-yl]methanol exhibits unique properties due to the presence of the chlorine atom. The electron-withdrawing nature of chlorine can influence the compound’s reactivity and interactions with biological targets. This makes it distinct from other similar compounds, which may have different substituents such as bromine, methyl, or fluorine.

Properties

IUPAC Name

[6-(4-chlorophenoxy)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-10-2-4-11(5-3-10)16-12-6-1-9(8-15)7-14-12/h1-7,15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZUUNVPQAVBJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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